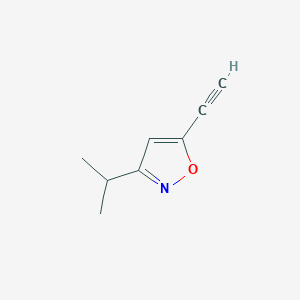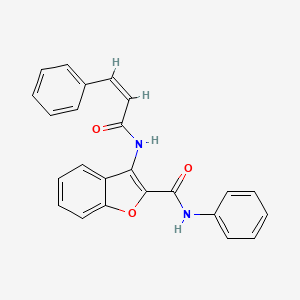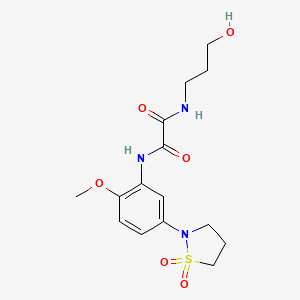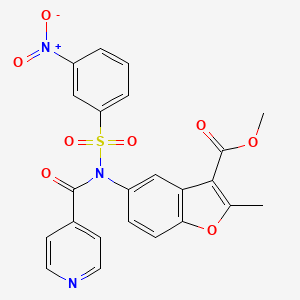![molecular formula C23H15BrN2O3 B2393229 2-Benzyl-7-bromo-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874397-82-7](/img/structure/B2393229.png)
2-Benzyl-7-bromo-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-Benzyl-7-bromo-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a bromo group, a pyridinyl group, and a chromeno[2,3-c]pyrrole dione structure .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a chromeno[2,3-c]pyrrole dione structure, which is a type of heterocyclic compound. Heterocyclic compounds are common in many natural products and have a wide range of chemical and biological properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For example, the bromo group might be involved in substitution reactions, while the pyridinyl group might participate in cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting point would depend on the strength of the intermolecular forces .Applications De Recherche Scientifique
Synthesis and Characterization
Research has explored the synthesis and characterization of compounds with structural similarities to 2-Benzyl-7-bromo-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, highlighting their potential in organic chemistry and materials science. For instance, studies have demonstrated the synthesis of complex spiro and heterocyclic compounds, offering insights into the chemical reactivity and potential applications of these molecules in designing new materials and pharmaceuticals. Examples include the spiro heterocyclization of pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-trione with dimedone, producing compounds with similar structural motifs and exhibiting specific spectral properties indicative of their potential utility in material science and pharmaceutical chemistry (Racheva & Maslivets, 2007).
Photophysical Properties
Another area of research focuses on the photophysical properties of polymers containing pyrrolopyrrole dione units, which are structurally related to the compound . These studies have provided valuable information on the luminescence and electronic properties of these polymers, suggesting their potential applications in optoelectronics and as materials for organic solar cells. For example, polymers containing the tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit have been synthesized and characterized, showing strong fluorescence and distinct optical and electrochemical properties (Zhang & Tieke, 2008).
Organic Synthesis and Reactivity
Research on the synthetic routes and reactivity of similar compounds provides insights into the development of novel synthetic methodologies that could be applicable to the synthesis and functionalization of 2-Benzyl-7-bromo-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. Studies have detailed the synthesis of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and related structures, showcasing the versatility of these compounds in organic synthesis and their potential as intermediates in the production of complex organic molecules (Vydzhak et al., 2021).
Catalysis and Material Science
The research also extends into catalysis and material science, where structurally related compounds are utilized in catalytic processes and the development of new materials. For instance, the Rhodium(III)-catalyzed dehydrogenative annulation and spirocyclization of indoles with maleimides have been investigated, leading to highly functionalized compounds with potential applications in material science and as catalysts in organic synthesis (Shinde et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
2-benzyl-7-bromo-1-pyridin-3-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN2O3/c24-16-8-9-18-17(11-16)21(27)19-20(15-7-4-10-25-12-15)26(23(28)22(19)29-18)13-14-5-2-1-3-6-14/h1-12,20H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMHLVSACAYZRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Br)C5=CN=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-7-bromo-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(4-fluorophenyl)sulfanyl]-6-methoxy-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one](/img/structure/B2393150.png)




![6-Methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrimidine-4-carboxylic acid](/img/structure/B2393159.png)
![3-(4-chlorophenyl)sulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2393160.png)

![5-bromo-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2393165.png)
![N-(5-chloro-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2393166.png)
